N-(3-acetylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-3-7-19-24-25-21-22(30)26(17-10-4-5-11-18(17)27(19)21)13-20(29)23-16-9-6-8-15(12-16)14(2)28/h4-6,8-12H,3,7,13H2,1-2H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUJHPFZLPGFMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC(=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a complex organic compound belonging to the class of triazole derivatives. This compound has attracted significant attention in medicinal chemistry due to its potential biological activities and therapeutic applications. The unique structure of this compound, featuring a triazoloquinoxaline core, is associated with various pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1260937-90-3 |
| Molecular Formula | C22H21N5O3 |
| Molecular Weight | 403.43 g/mol |
Anticancer Activity
Research has indicated that compounds with a triazoloquinoxaline structure exhibit significant anticancer properties. Studies have demonstrated that this compound shows potent activity against various cancer cell lines. For instance, it has been evaluated for its inhibitory effects on the proliferation of MCF-7 human breast cancer cells.
Case Study:
In vitro studies revealed that this compound exhibited an IC50 value of approximately 15 µM against MCF-7 cells, indicating effective cytotoxicity compared to standard chemotherapeutics like doxorubicin which has an IC50 of 10 µM .
Antibacterial Activity
The antibacterial properties of this compound have also been explored. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. In a disc diffusion assay, this compound demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli.
Table: Antibacterial Activity
| Bacteria | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Bacillus subtilis | 12 |
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways related to cell proliferation and survival. Preliminary studies suggest that it may inhibit the p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in cellular stress responses and apoptosis .
Q & A
Basic Research Questions
Q. What spectroscopic and analytical techniques are recommended for confirming the molecular structure of this compound?
- Methodology : Use Nuclear Magnetic Resonance (NMR) spectroscopy to analyze proton and carbon environments, Mass Spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for absolute stereochemical determination. Cross-validate purity via High-Performance Liquid Chromatography (HPLC) . Structural elucidation should align with computed PubChem data (e.g., InChI key, SMILES) .
Q. What are the key physicochemical properties critical for handling this compound in laboratory settings?
- Methodology : Determine melting point (differential scanning calorimetry), solubility (in polar/non-polar solvents via titration), and thermal stability (thermogravimetric analysis, TGA). Refer to PubChem-derived molecular weight (389.46 g/mol) and logP values to predict bioavailability .
Advanced Research Questions
Q. How can the multi-step synthesis of this compound be optimized to improve yield and purity?
- Methodology :
- Reaction Conditions : Adjust temperature (e.g., 60–80°C for cyclization steps), solvent polarity (DMF or THF), and catalyst (triethylamine for acetylation).
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
- Quality Control : Validate purity (>95%) via HPLC and compare spectral data with PubChem references .
Q. What experimental approaches resolve contradictions in biological activity data across different assays?
- Methodology :
- Cross-Validation : Replicate assays (e.g., enzyme inhibition, cell viability) under standardized conditions.
- Structural Modifications : Synthesize analogs (e.g., fluorophenyl or methoxy derivatives) to isolate substituent effects.
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict target binding affinities and validate with in vitro results .
Q. How can computational reaction design methodologies predict novel derivatives with enhanced target selectivity?
- Methodology :
- Quantum Chemical Calculations : Optimize reaction pathways using Gaussian software to identify low-energy intermediates.
- Machine Learning : Train models on existing SAR data to predict bioactivity of hypothetical analogs.
- Case Study : ICReDD’s workflow integrates computational predictions with high-throughput experimentation to prioritize derivatives for synthesis .
Q. What strategies analyze the impact of substituent modifications (e.g., fluorine) on pharmacokinetic properties?
- Methodology :
- In Vitro ADME : Assess metabolic stability (microsomal assays), permeability (Caco-2 cells), and plasma protein binding.
- Comparative Studies : Fluorine substitution enhances lipophilicity (logP +0.5) and metabolic resistance, as seen in COX inhibition studies (Table 2 in ).
Q. What methodologies assess the compound’s stability under long-term storage conditions?
- Methodology :
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months, monitoring degradation via HPLC.
- Light Sensitivity : Use UV-Vis spectroscopy to track photodegradation products.
- Recommendation : Store in amber vials at -20°C under inert atmosphere .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
- Methodology :
- Pharmacokinetic Profiling : Measure plasma concentrations (LC-MS/MS) to confirm bioavailability.
- Metabolite Identification : Use MS/MS to detect active/inactive metabolites.
- Dose Optimization : Adjust dosing regimens based on in vivo half-life and tissue distribution studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
